molecular formula C8H5Br2ClN2O3 B2457427 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide CAS No. 565192-29-2

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide

Cat. No.: B2457427
CAS No.: 565192-29-2
M. Wt: 372.4
InChI Key: BWZYUNXEARRGLW-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .


Synthesis Analysis

A novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, on hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .

Advantages and Limitations for Lab Experiments

DBNPA is a highly effective biocide that is widely used in laboratory experiments. Its broad-spectrum activity makes it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. Additionally, its effectiveness against biofilms can make it difficult to remove from laboratory equipment and surfaces.

Future Directions

There are many potential future directions for research on DBNPA. One area of research could focus on developing more environmentally friendly alternatives to DBNPA that are less toxic to aquatic organisms. Another area of research could focus on improving the efficacy of DBNPA against biofilms. Additionally, research could be done to explore the potential use of DBNPA in medical applications, such as disinfecting medical equipment and preventing infections in surgical settings.
Conclusion:
In conclusion, DBNPA is a highly effective biocide that is widely used in scientific research. Its broad-spectrum activity and effectiveness against biofilms make it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. There are many potential future directions for research on DBNPA, including developing more environmentally friendly alternatives, improving its efficacy against biofilms, and exploring its potential use in medical applications.

Synthesis Methods

DBNPA is synthesized through the reaction of 2,6-dibromo-4-nitrophenol with chloroacetyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

DBNPA is commonly used in scientific research as a biocide. It is effective against a wide range of microorganisms, including bacteria, fungi, and algae. DBNPA is used in various applications, including water treatment, paper and pulp production, and oil and gas production. It is also used as a preservative in personal care products and cosmetics.

Properties

IUPAC Name

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClN2O3/c9-5-1-4(13(15)16)2-6(10)8(5)12-7(14)3-11/h1-2H,3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYUNXEARRGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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